2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
Overview
Description
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 7, a dihydrobenzofuran ring, and a carboxylic acid group at position 6. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a broad range of biological activities, indicating that they likely interact with multiple targets. These can include enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some benzofuran derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways depending on their specific targets. For instance, they might interfere with the synthesis or degradation of certain molecules, or alter signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives would depend on their specific chemical structures. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzofuran derivatives can vary widely. They might lead to changes in cell growth, cell death, or cell function, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and other conditions .
Biochemical Analysis
Biochemical Properties
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction suggests that this compound may interact with ion channels or transporters involved in sodium ion regulation. Additionally, it may interact with proteins involved in cardiac function, potentially influencing heart rhythm and contractility.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its ability to inhibit sodium ion influx can impact cellular excitability and signal transduction in cardiac cells. Furthermore, changes in gene expression related to ion channel regulation and metabolic pathways may occur in response to the presence of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound’s interaction with sodium ion channels suggests a mechanism of action involving the blockade or modulation of these channels, leading to altered ion flux and cellular excitability. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, further influencing cellular function and homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects on cardiac function by modulating ion channels and reducing arrhythmias . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity to cardiac cells. Threshold effects have been noted, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound may influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, its interaction with ion channels can affect cellular energy metabolism by altering ion gradients and membrane potential. Additionally, the compound’s effects on gene expression can lead to changes in the levels of metabolites and the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound may be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins may facilitate the distribution of the compound to target tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the plasma membrane can facilitate interactions with ion channels, while its presence in the cytoplasm or nucleus can influence gene expression and metabolic pathways. The subcellular distribution of this compound is essential for understanding its mechanism of action and overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: Benzofuran derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the carboxylic acid group and methyl substitutions.
6-Methyl-2,3-dihydrobenzofuran: Contains a single methyl group at position 6.
2,7-Dimethylbenzofuran: Lacks the dihydro and carboxylic acid functionalities.
Uniqueness
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-5-8-3-4-9(11(12)13)7(2)10(8)14-6/h3-4,6H,5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIFRUQLOJKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660677 | |
Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467427-84-5 | |
Record name | 2,7-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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